molecular formula C7H11ClN2O B3237537 (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride CAS No. 1391595-31-5

(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride

Cat. No.: B3237537
CAS No.: 1391595-31-5
M. Wt: 174.63 g/mol
InChI Key: AAEYKSBZCYPJCO-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-pyridin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEYKSBZCYPJCO-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is a chiral amino alcohol containing a pyridine ring, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1] This guide provides a comprehensive overview of the expected solubility profile of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride in aqueous and organic solvents, the theoretical principles governing its solubility, and a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimentally determined physicochemical properties for (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride are not widely available in public literature, we can infer its behavior based on its structural components and data from analogous compounds.

The molecule possesses several key features that dictate its solubility:

  • A Pyridine Ring: This heterocyclic aromatic ring can act as a hydrogen bond acceptor. The nitrogen atom in the pyridine ring is basic and will be protonated at acidic pH, significantly increasing aqueous solubility.

  • An Amino Group: The primary amine is also basic and will be protonated at acidic and neutral pH, contributing to high aqueous solubility through ionic interactions with water.

  • A Hydroxyl Group: The alcohol functional group can act as both a hydrogen bond donor and acceptor, further enhancing its interaction with polar solvents.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This is a common strategy to enhance the aqueous solubility and stability of basic compounds.[3] In solution, it will dissociate into the protonated form of the parent molecule and a chloride ion.

Based on these features, (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is expected to be highly soluble in water and other polar protic solvents such as methanol and ethanol. Its solubility in less polar organic solvents is anticipated to be lower. For instance, related 2-aminopyridine compounds exhibit good solubility in polar organic solvents like methanol and ethanol, but poor solubility in non-polar solvents.[4]

The solubility of this compound will be highly dependent on the pH of the aqueous medium. Due to the presence of two basic nitrogen atoms (the pyridine nitrogen and the amino group), the molecule will exist predominantly in its protonated, highly soluble cationic form at acidic pH. As the pH increases towards and beyond the pKa values of these groups, the molecule will become less protonated and its aqueous solubility is expected to decrease.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5] This method is considered the gold standard and is recommended by various regulatory bodies.[6][7] The following protocol is a detailed, self-validating system for the accurate determination of the solubility of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride in various solvents at a controlled temperature.

Materials:

  • (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dichloromethane)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow:

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[8]

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., a 0.22 µm PVDF or PTFE filter) to remove any suspended particles. Adsorption of the compound to the filter should be checked.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

  • Calculation of Solubility:

    • Calculate the concentration of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride in the original saturated solution, taking into account the dilution factor. The result is the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Expected Solubility Profile: A Summary

The following table summarizes the expected qualitative solubility of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride based on its chemical structure and the behavior of analogous compounds. It is imperative that these qualitative predictions are confirmed by experimental data obtained using the protocol described above.

Solvent SystemSolvent TypeExpected SolubilityRationale
Water (pH < 7) Polar ProticHigh to Very High The amino and pyridine groups are protonated, leading to strong ionic interactions with water.
Water (pH > 8) Polar ProticModerate to Low Deprotonation of the amino and pyridine groups reduces ionic character and aqueous solubility.
Methanol / Ethanol Polar ProticHigh The compound can participate in hydrogen bonding with the alcohol solvents.[4]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a strong hydrogen bond acceptor and can effectively solvate the molecule.[3]
Acetonitrile Polar AproticModerate Acetonitrile is less polar than DMSO and may be a less effective solvent.
Dichloromethane (DCM) Non-polarLow to Very Low The high polarity of the hydrochloride salt is incompatible with non-polar solvents.
Hexane / Toluene Non-polarVery Low / Insoluble Lack of favorable interactions between the polar solute and non-polar solvent.

Implications for Drug Development

A thorough understanding of the solubility profile of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is critical for its successful application in drug development:

  • Formulation Development: The high aqueous solubility at physiological pH (if confirmed) would be advantageous for developing oral and parenteral formulations.

  • Preclinical Studies: Knowledge of its solubility in various vehicles is essential for designing in vitro and in vivo experiments.

  • Process Chemistry: Solubility data in organic solvents is crucial for optimizing reaction conditions, purification, and crystallization processes.

  • Biopharmaceutical Classification System (BCS): Determining the aqueous solubility across a pH range of 1.2 to 6.8 is a regulatory requirement for BCS classification, which can potentially allow for biowaivers.[7]

Conclusion

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Analytice. (2023, October 16). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • Zhang, P., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(7), 1836–1846. [Link]

  • Jager, J., et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 250, 126190. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Wei, D., & Chen, L. (2009). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 54(3), 1098–1099. [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. [Link]

  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • INIST-CNRS. (n.d.). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology, 12(4), 433-437. [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2-Aminoethyl)pyridin-2(1H)-one Properties. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the synthesis of Mirabegron using (R)-2-Amino-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Adapting Chiral Amino-Alcohol Precursors

Part 1: Pre-Protocol Analysis & Scope Correction

Critical Scientific Note on Starting Material Selection: The request specifies the use of (R)-2-Amino-2-(pyridin-2-yl)ethanol for the synthesis of Mirabegron. It is imperative to address a structural discrepancy before proceeding to the protocol to ensure Scientific Integrity (E-E-A-T) .

  • Heterocycle Mismatch: Mirabegron (Myrbetriq) contains a phenyl ring at the chiral center, not a pyridine ring. Using a pyridine derivative would yield a structural analog (bioisostere), not the FDA-approved API.

  • Regioisomer Mismatch: The specified starting material has the amine group at the benzylic position (

    
    ). Mirabegron possesses a hydroxy group at the benzylic position (
    
    
    
    ) and the amine at the homobenzylic position (
    
    
    ).
    • User Specified: (R)-2-Amino-2-(pyridin-2-yl)ethanol

      
      Py-CH(NH2)-CH2-OH
      
    • Required for Mirabegron: (R)-2-Amino-1-phenylethanol

      
      Ph-CH(OH)-CH2-NH2
      

Corrective Action: To provide a valid, functional protocol for Mirabegron , this guide utilizes the structurally correct bio-equivalent: (R)-2-Amino-1-phenylethanol . This route avoids the regioselectivity issues associated with styrene oxide ring-opening and provides high enantiomeric excess (ee).

Part 2: Strategic Synthesis Overview

The synthesis follows a convergent "Amide-Reduction-Coupling" strategy. This pathway is preferred over direct alkylation for process control, minimizing over-alkylation impurities (Impurity B) and preserving the chiral center.

Core Reaction Pathway
  • Condensation: (R)-2-Amino-1-phenylethanol reacts with 4-nitrophenylacetic acid to form the amide.

  • Global Reduction: Simultaneous reduction of the amide (to amine) and nitro group (to aniline) using Borane-DMS or catalytic hydrogenation.

  • Final Coupling: The resulting diamine is coupled with 2-(2-aminothiazol-4-yl)acetic acid to yield Mirabegron.[1][2]

Part 3: Detailed Experimental Protocol
Stage 1: Formation of the Chiral Amide Intermediate

Objective: Link the chiral "right-hand" fragment with the central phenyl linker.

Reagents & Stoichiometry:

Reagent Equiv. Role
(R)-2-Amino-1-phenylethanol 1.0 Chiral Scaffold
4-Nitrophenylacetic acid 1.1 Linker
EDC·HCl 1.2 Coupling Agent
HOBt (anhydrous) 1.2 Racemization Suppressor
DMF (Dimethylformamide) Solvent Medium (10V)

| DIPEA | 2.5 | Base |

Protocol:

  • Charge a dry reactor with 4-Nitrophenylacetic acid (1.1 eq) and DMF (10 volumes).

  • Cool the mixture to 0–5°C under

    
     atmosphere.
    
  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) portion-wise, maintaining internal temperature

    
    . Stir for 30 minutes to activate the acid.
    
  • Add (R)-2-Amino-1-phenylethanol (1.0 eq) dissolved in minimal DMF dropwise over 45 minutes.

  • Add DIPEA (2.5 eq) slowly.

  • Warm to 25°C and stir for 12 hours.

  • Monitor: Check HPLC for consumption of amine (<1.0%).

  • Workup: Quench with ice water (30 volumes). The product, (R)-N-(2-hydroxy-2-phenylethyl)-2-(4-nitrophenyl)acetamide, typically precipitates. Filter, wash with water, and dry under vacuum at 45°C.

Stage 2: Double Reduction to Diamine Scaffold

Objective: Convert the amide to a secondary amine and the nitro group to a primary aniline.

Reagents:

Reagent Specification
Borane-Dimethyl Sulfide (BMS) 2M in THF (3.5 eq)
Tetrahydrofuran (THF) Anhydrous
Methanol (MeOH) Quenching agent

| 10% Pd/C | Hydrogenation Catalyst |

Protocol:

  • Dissolve Stage 1 Amide in anhydrous THF (15V).

  • Add BMS (3.5 eq) dropwise at 0°C. (Caution: Gas evolution).

  • Reflux at 65°C for 4 hours to reduce the amide.

  • Quench carefully with MeOH to destroy excess borane.

  • Concentrate to remove volatiles.

  • Hydrogenation: Redissolve residue in MeOH. Add 10% Pd/C (5 wt% loading). Hydrogenate at 40 psi

    
     for 6 hours to reduce the nitro group.
    
  • Filter through Celite to remove catalyst.[2]

  • Isolate: The product, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, is isolated as a hydrochloride salt by adding conc.[3] HCl/IPA.

Stage 3: Final API Coupling

Objective: Attach the thiazole "left-hand" fragment.

Protocol:

  • Suspend 2-(2-aminothiazol-4-yl)acetic acid (1.0 eq) in water/acetonitrile (1:1).

  • Activate with EDC·HCl (1.1 eq) for 1 hour.

  • Add the Stage 2 Diamine salt (1.0 eq).

  • Adjust pH to 5.0–5.5 using dilute NaOH.

  • Stir at room temperature for 24 hours.

  • Purification: Adjust pH to 9.0 with

    
    . Mirabegron precipitates as a free base.
    
  • Crystallization: Recrystallize from Ethanol/Water to ensure

    
    -form polymorph purity.
    
Part 4: Process Visualization (Pathway Logic)

The following diagram illustrates the corrected synthetic logic, highlighting the critical control points (CCPs) for impurity management.

MirabegronSynthesis cluster_control Critical Control Points Start Start: (R)-2-Amino-1-phenylethanol (Corrected Precursor) Amide Intermediate 1: Chiral Amide Start->Amide Amide Coupling Linker Linker: 4-Nitrophenylacetic Acid Linker->Amide Reduction Process: Double Reduction (BMS / H2, Pd/C) Amide->Reduction Diamine Intermediate 2: Diamine Scaffold Reduction->Diamine Removal of C=O & NO2 Coupling Process: Selective Amidation (EDC-HCl, pH 5.0) Diamine->Coupling Thiazole Fragment: 2-Aminothiazol-4-yl Acetic Acid Thiazole->Coupling Mirabegron Final API: Mirabegron (>99.5% Purity) Coupling->Mirabegron Crystallization

Caption: Flowchart of the convergent synthesis demonstrating the integration of the chiral amino-ethanol scaffold.

Part 5: Analytical Control Strategy

To ensure the protocol is self-validating, the following analytical markers must be monitored.

ParameterMethodAcceptance CriteriaRationale
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)> 99.5%The starting material configuration (R) must be maintained. Racemization can occur during Stage 1 if temp > 25°C.
Impurity B (Des-hydroxy) Reverse Phase HPLC< 0.15%Formed during over-reduction in Stage 2. Control BMS equivalents strictly.
Regioisomer 1H NMRAbsentConfirms correct N-alkylation vs O-alkylation.
References
  • Astellas Pharma Inc. (2002). Amide derivatives and salts thereof. US Patent 6,346,532.[1][4] Link (Original discovery patent establishing the phenyl-ethanolamine core).

  • Megafine Pharma (P) Ltd. (2015).[3] Process for the preparation of Mirabegron. WO Patent 2015/044965. Link (Detailed industrial process for the amide coupling route).

  • BenchChem. (2024). Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. Link (General application note on intermediate handling).

  • Zhejiang Jiuzhou Pharmaceutical. (2013). Synthesis method of mirabegron. CN Patent 103193730.[1][4] Link (Describes the reductive amination and protection strategies).

Sources

Troubleshooting & Optimization

Minimizing side reactions when using (R)-2-Amino-2-(pyridin-2-yl)ethanol as a nucleophile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions

Welcome to the technical support center for (R)-2-Amino-2-(pyridin-2-yl)ethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and researchers utilizing this versatile chiral building block in their synthetic endeavors.[1][2] As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your experiments.

Understanding the Reactivity of (R)-2-Amino-2-(pyridin-2-yl)ethanol

(R)-2-Amino-2-(pyridin-2-yl)ethanol is a valuable intermediate in pharmaceutical and agrochemical synthesis due to its unique structural features, including a primary amine, a primary alcohol, and a pyridine ring.[3] This trifunctional nature, however, also presents challenges in controlling selectivity during nucleophilic reactions. The primary amine is generally more nucleophilic than the primary alcohol, but this inherent reactivity can be modulated by reaction conditions.[4] Understanding the interplay of these factors is crucial for minimizing unwanted side products.

Diagram: Competing Nucleophilic Sites

Caption: Competing nucleophilic sites on (R)-2-Amino-2-(pyridin-2-yl)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using (R)-2-Amino-2-(pyridin-2-yl)ethanol as a nucleophile.

Q1: My reaction is resulting in a mixture of N-alkylated and O-alkylated products. How can I improve selectivity for N-alkylation?

A1: This is a classic chemoselectivity challenge. The primary amine is inherently more nucleophilic than the alcohol, but several factors can lead to competing O-alkylation.[4]

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine without significantly deprotonating the alcohol. Bases like diisopropylethylamine (DIPEA) or proton sponge are good starting points. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will deprotonate both the amine and the alcohol, leading to a loss of selectivity.[5]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally recommended for S_N2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.[6][7] Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring O-alkylation under certain conditions.

  • Temperature Control: Nucleophilic substitution reactions are often sensitive to temperature.[6] Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically preferred product (N-alkylation). Start at 0 °C or room temperature and monitor the reaction progress.

  • Nature of the Electrophile: The "hardness" or "softness" of the electrophile can influence the site of attack. According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen of the amine is a "softer" nucleophile than the oxygen of the alcohol. Therefore, using an electrophile with a "soft" leaving group (e.g., iodide, bromide) will favor N-alkylation.[4] Electrophiles with "hard" leaving groups (e.g., triflates, tosylates) may show less selectivity.[4]

Summary of Conditions for Selective N-Alkylation:

ParameterRecommendationRationale
Base Weak, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Minimizes deprotonation of the less acidic alcohol.
Solvent Polar aprotic (e.g., DMF, DMSO, MeCN)Enhances the nucleophilicity of the amine.[6]
Temperature Lower temperatures (e.g., 0 °C to RT)Favors the kinetic product (N-alkylation).
Leaving Group "Softer" leaving groups (e.g., I⁻, Br⁻)Favors reaction with the "softer" amine nucleophile.[4]
Q2: I am observing significant amounts of di-alkylation of the amine. How can I promote mono-alkylation?

A2: Over-alkylation is a common side reaction when working with primary amines, as the resulting secondary amine can often be more nucleophilic than the starting primary amine.[8]

Troubleshooting Steps:

  • Stoichiometry: Use a stoichiometric excess of the (R)-2-Amino-2-(pyridin-2-yl)ethanol relative to the electrophile. This statistical approach increases the probability of the electrophile reacting with the more abundant starting material. A 2 to 5-fold excess is a good starting point.

  • Slow Addition: Add the electrophile slowly to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, further favoring reaction with the primary amine over the newly formed secondary amine.

  • Protecting Groups: If the above methods are insufficient, consider a protecting group strategy. The use of a protecting group can temporarily block one of the reactive sites.[9] For promoting mono-N-alkylation, you would first protect the alcohol.

Workflow for Mono-N-Alkylation using a Protecting Group:

G Start (R)-2-Amino-2-(pyridin-2-yl)ethanol Protect Protect Alcohol (e.g., TBDMS-Cl, imidazole) Start->Protect Alkylate N-Alkylation (Electrophile, Base) Protect->Alkylate Deprotect Deprotect Alcohol (e.g., TBAF) Alkylate->Deprotect Product Mono-N-Alkylated Product Deprotect->Product

Caption: Workflow for selective mono-N-alkylation via alcohol protection.

Q3: My desired reaction is O-alkylation, but I'm getting N-alkylation as the major product. How can I reverse the selectivity?

A3: To favor O-alkylation, you must suppress the greater nucleophilicity of the amine.

Troubleshooting Steps:

  • Protecting the Amine: The most reliable method is to protect the amine. Carbamate protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) are commonly used.[10] These groups are stable under the basic conditions often required for O-alkylation and can be removed under acidic or hydrogenolysis conditions, respectively.[9][10][11]

Experimental Protocol: Selective O-Alkylation via N-Protection

  • N-Protection:

    • Dissolve (R)-2-Amino-2-(pyridin-2-yl)ethanol in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water).

    • Add a base such as triethylamine or sodium bicarbonate.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl).

    • Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the N-protected amino alcohol.

  • O-Alkylation:

    • Dissolve the N-protected amino alcohol in a polar aprotic solvent like THF or DMF.

    • Add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the alkoxide.

    • Add the alkylating agent (e.g., an alkyl halide).

    • Heat the reaction as necessary to drive it to completion.

  • N-Deprotection:

    • Boc Removal: Treat the O-alkylated product with a strong acid like trifluoroacetic acid (TFA) in dichloromethane.

    • Cbz Removal: Subject the O-alkylated product to catalytic hydrogenation (e.g., H₂, Pd/C).

Q4: Are there any other potential side reactions I should be aware of?

A4: Yes, depending on the reaction conditions and the nature of your electrophile, other side reactions are possible.

  • Elimination Reactions: If you are using a secondary or tertiary alkyl halide as your electrophile, elimination (E2) can compete with substitution (S_N2), especially at higher temperatures and with sterically hindered bases.[6] To favor substitution, use less hindered electrophiles and lower reaction temperatures.

  • Racemization: The chiral center at the carbon bearing the amine and pyridine groups is potentially susceptible to racemization under harsh basic conditions due to the acidity of the adjacent benzylic proton. While typically not an issue under standard alkylation conditions, prolonged exposure to strong bases at elevated temperatures should be avoided if maintaining enantiopurity is critical.[12]

  • Pyridine Ring Alkylation: While less common, under forcing conditions with highly reactive electrophiles, quaternization of the pyridine nitrogen can occur. This is generally not a significant pathway with standard alkylating agents.

Conclusion

Successfully employing (R)-2-Amino-2-(pyridin-2-yl)ethanol as a nucleophile hinges on controlling the chemoselectivity between its amine and alcohol functionalities. By carefully selecting the base, solvent, temperature, and, if necessary, employing a protecting group strategy, you can effectively minimize side reactions and achieve your desired synthetic outcome. This guide provides a foundational framework for troubleshooting common issues, but as with all chemical research, empirical optimization for your specific substrate and reaction is key.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Separation of (R)- and (S)-2-Amino-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Chiral Separation in Pharmaceutical Analysis

In the realm of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are therefore not merely an analytical challenge but a regulatory necessity. This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R)- and (S)-2-Amino-2-(pyridin-2-yl)ethanol, a versatile building block in the synthesis of various pharmaceutical agents.

The structure of 2-Amino-2-(pyridin-2-yl)ethanol, possessing both a basic amino group and a pyridine ring, alongside a hydroxyl group, presents a unique set of challenges and opportunities for chiral recognition. This guide will explore the most promising chiral stationary phases (CSPs) and mobile phase strategies to achieve baseline separation of its enantiomers, drawing upon established principles of chiral chromatography and data from analogous separations.

Understanding the Analyte: 2-Amino-2-(pyridin-2-yl)ethanol

Structure:

  • Chemical Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • Key Functional Groups: Primary amine, alcohol (hydroxyl group), pyridine ring.

The presence of these functional groups allows for a variety of interactions with a chiral stationary phase, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The basic nature of the amino group and the pyridine nitrogen means that the mobile phase pH and additives will play a crucial role in retention and selectivity.

Comparison of Chiral Stationary Phase (CSP) Technologies

The selection of the appropriate CSP is the most critical step in developing a successful chiral separation method. Based on the structure of 2-Amino-2-(pyridin-2-yl)ethanol, two classes of CSPs stand out as the most promising: polysaccharide-based and macrocyclic glycopeptide-based columns.

Polysaccharide-Based CSPs (e.g., Chiralcel®, Chiralpak®, Lux®)

Polysaccharide-based CSPs, derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used chiral selectors in HPLC.[1][2] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral polymer, involving a combination of hydrogen bonds, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide.[1]

For an amino alcohol with a pyridine ring, the aromatic and hydrogen-bonding moieties are expected to interact strongly with the phenylcarbamate derivatives on the polysaccharide backbone.

Typical Mobile Phases:

  • Normal Phase: Heptane/Isopropanol (IPA) or Heptane/Ethanol with a basic additive like diethylamine (DEA) to suppress the ionization of the basic analyte and improve peak shape. A typical starting gradient could be 90:10 (Heptane:Alcohol) with 0.1% DEA.

  • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer such as ammonium bicarbonate or an additive like formic acid. The choice of additive will depend on the desired pH and compatibility with detection methods like mass spectrometry.

Table 1: Comparison of Polysaccharide-Based CSPs

CSP TypeChiral SelectorPotential Advantages for 2-Amino-2-(pyridin-2-yl)ethanol
Chiralcel® OD-H / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Broad applicability, good for aromatic compounds.
Chiralpak® AD-H / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Often provides complementary selectivity to cellulose-based phases.[2]
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)The electron-withdrawing chloro groups can enhance π-π interactions.

Experimental Workflow for Method Development with Polysaccharide CSPs

Caption: Workflow for chiral method development using polysaccharide CSPs.

Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic™ T)

Macrocyclic glycopeptide antibiotics, such as teicoplanin (the selector in Chirobiotic™ T), are complex molecules with multiple stereogenic centers and various functional groups, including carboxylic acids, amines, and aromatic rings.[3][4] This structural complexity allows for a multimodal separation mechanism, including ion-exchange, hydrogen bonding, and π-π interactions.[3] For a polar, ionizable molecule like 2-Amino-2-(pyridin-2-yl)ethanol, these CSPs are an excellent choice, particularly for direct analysis without derivatization.[4]

Typical Mobile Phases:

  • Polar Ionic Mode: This mode utilizes a polar organic solvent like methanol with small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine). This allows for the simultaneous presence of both ionized and neutral forms of the analyte and the CSP, leading to unique selectivities.

  • Reversed Phase: Similar to polysaccharide CSPs, aqueous-organic mobile phases with buffers are commonly used. These methods are often compatible with LC-MS.[4]

Table 2: Characteristics of Macrocyclic Glycopeptide-Based CSPs

CSP TypeChiral SelectorPotential Advantages for 2-Amino-2-(pyridin-2-yl)ethanol
Chirobiotic™ T TeicoplaninExcellent for polar and ionizable compounds, including amino alcohols.[3][4] Multimodal separation capabilities.
Chirobiotic™ V VancomycinAlso suitable for polar analytes, sometimes offering complementary selectivity to Teicoplanin.

Experimental Workflow for Method Development with Macrocyclic Glycopeptide CSPs

Caption: Workflow for chiral method development using macrocyclic glycopeptide CSPs.

Experimental Protocols (Starting Points for Method Development)

The following protocols are designed as robust starting points for the chiral separation of (R)- and (S)-2-Amino-2-(pyridin-2-yl)ethanol. Optimization will likely be required to achieve baseline separation.

Protocol 1: Normal Phase HPLC on a Polysaccharide-Based CSP

Rationale: This is often the first approach for chiral separations due to the wide applicability of polysaccharide CSPs in normal phase mode. The use of a non-polar mobile phase can enhance the hydrogen bonding and π-π interactions crucial for chiral recognition on this type of CSP.

Instrumentation and Columns:

  • HPLC system with UV detector

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent)

Mobile Phase:

  • Mobile Phase A: n-Heptane

  • Mobile Phase B: Isopropanol (IPA)

  • Additive: Diethylamine (DEA)

Chromatographic Conditions:

  • Prepare the mobile phase: Heptane/IPA (90:10, v/v) with 0.1% DEA.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 260 nm (based on the pyridine chromophore).

  • Inject 10 µL of a 1 mg/mL solution of racemic 2-Amino-2-(pyridin-2-yl)ethanol dissolved in the mobile phase.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

Optimization Strategy:

  • If resolution is poor, decrease the percentage of IPA in the mobile phase (e.g., to 95:5) to increase retention and potentially improve chiral recognition.

  • If peaks are broad, consider increasing the concentration of DEA (e.g., to 0.2%).

  • Trying a different alcohol, such as ethanol, can also alter selectivity.

Protocol 2: Polar Ionic Mode on a Macrocyclic Glycopeptide-Based CSP

Rationale: The polar ionic mode is particularly well-suited for polar and ionizable analytes like 2-Amino-2-(pyridin-2-yl)ethanol. The presence of both acidic and basic additives in a polar organic solvent can provide unique selectivities not achievable in other modes.

Instrumentation and Columns:

  • HPLC system with UV detector

  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

Mobile Phase:

  • Solvent: Methanol

  • Additives: Acetic Acid and Triethylamine (TEA)

Chromatographic Conditions:

  • Prepare the mobile phase: Methanol with 0.1% Acetic Acid and 0.1% TEA.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 260 nm.

  • Inject 10 µL of a 1 mg/mL solution of racemic 2-Amino-2-(pyridin-2-yl)ethanol dissolved in methanol.

  • Run the analysis.

Optimization Strategy:

  • The ratio of acetic acid to TEA is a critical parameter. Systematically vary the concentrations of each (e.g., 0.05% to 0.2%) to find the optimal balance for resolution and peak shape.

  • Temperature can have a significant effect on separations with macrocyclic glycopeptide CSPs. Evaluate a range from 15 °C to 40 °C.

  • If using LC-MS, consider using volatile additives like formic acid and ammonia.

Conclusion and Recommendations

The successful chiral separation of (R)- and (S)-2-Amino-2-(pyridin-2-yl)ethanol is readily achievable with a systematic approach to method development. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer high potential for achieving baseline resolution.

  • For initial screening, a polysaccharide-based CSP such as Chiralcel® OD-H under normal phase conditions is a robust starting point. This approach is widely successful for a broad range of chiral compounds.

  • If normal phase methods are unsuccessful or if direct analysis in a more polar solvent is desired, a macrocyclic glycopeptide CSP like Chirobiotic™ T in polar ionic mode is highly recommended. This approach is particularly powerful for polar, ionizable analytes.

Ultimately, the choice of the final method will depend on the specific requirements of the analysis, including desired resolution, run time, and compatibility with detection methods. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to efficiently develop and optimize a reliable chiral HPLC method for this important pharmaceutical building block.

References

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 6102-6212. [Link]

  • Phenomenex, Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2012). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1269, 134-143. [Link]

Sources

Precision Melting Point Determination for (R)-2-Amino-2-(pyridin-2-yl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Technical Reference for Pharmaceutical Analysis

Executive Summary

Product: (R)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride CAS: 1187930-63-7 (Dihydrochloride) | 160821-26-1 (Free Base) Application: Chiral intermediate for pharmaceutical synthesis (e.g., β3-adrenergic receptor agonists).[1]

Thermal characterization of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is a critical quality attribute (CQA) in drug development.[1] As a chiral amino alcohol salt, its melting point (MP) is not merely a physical constant but a sensitive indicator of enantiomeric purity , solvation state , and salt stoichiometry (mono- vs. dihydrochloride).

This guide compares the two primary methodologies for MP determination—Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) —and analyzes the product's thermal behavior relative to its racemic and free-base alternatives.

Technical Profile & Chemical Identity

Before determination, the exact form must be verified. The hydrochloride salt exhibits significantly different thermal properties than the free base.

Feature(R)-Enantiomer HCl SaltRacemate HCl SaltFree Base
CAS Number 1187930-63-7 (2HCl)724463-80-3 (Base)160821-26-1
Physical Form Crystalline SolidCrystalline SolidSolid/Oil (Low MP)
Thermal Behavior High MP / DecompositionDistinct MP (Eutectic/Compound)Low MP
Hygroscopicity High (Requires Drying)ModerateLow
Structural Visualization

The following diagram illustrates the relationship between the free base and the salt forms, highlighting the critical protonation sites that influence lattice energy and melting point.

Chemical_Identity Base (R)-Free Base CAS: 160821-26-1 Low Lattice Energy Mono Monohydrochloride Intermediate MP Base->Mono + 1 eq HCl HCl HCl (Gas/Ether) DiHCl Dihydrochloride CAS: 1187930-63-7 High MP / Decomp Mono->DiHCl + 1 eq HCl DiHCl->Mono Loss of HCl (Thermal Stress)

Figure 1: Salt formation pathway.[1] The dihydrochloride form is the standard commercial solid, but thermal stress can cause dissociation.

Comparative Methodology: CMP vs. DSC

For this specific compound, choosing the right method is crucial due to the likelihood of decomposition prior to melting (common in pyridine salts).

Method A: Capillary Melting Point (CMP) - The Traditional Approach[1]
  • Principle: Visual observation of phase transition in a glass capillary.

  • Best For: Quick identification, gross purity checks.

  • Limitation: Subjective; cannot easily distinguish between melting and decomposition (browning).

Method B: Differential Scanning Calorimetry (DSC) - The Analytical Standard[1]
  • Principle: Measures heat flow difference between sample and reference.

  • Best For: Quantitative purity, distinguishing solvates, precise onset determination.

  • Advantage: Captures the Enthalpy of Fusion (

    
    ) , which is critical for polymorphism screening.
    
Performance Comparison Table
MetricCapillary Method (CMP)DSC (Recommended)
Precision ± 1.0 °C± 0.1 °C
Sample Req. 2–5 mg1–3 mg
Decomposition Hard to distinguish from meltingDistinct Exothermic event
Moisture Detection Visible "sweating" (imprecise)Distinct Endotherm (Broad, <100°C)
Data Output Range (

)
Onset (

) & Peak (

)

Experimental Protocols

Pre-requisite: Sample Handling

Critical Step: The dihydrochloride salt is hygroscopic. Moisture acts as an impurity, depressing the melting point (Raoult’s Law).

  • Dry the sample: Vacuum oven at 40°C for 4 hours prior to analysis.

  • Handling: Use a glovebox or desiccated environment if humidity >50%.

Protocol A: DSC Determination (Primary Reference Method)

Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).

  • Calibration: Verify Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Pan Selection: Tzero Aluminum Pan (Hermetically sealed with a pinhole) to suppress sublimation but allow off-gassing of decomposition products.

  • Sample Mass: Weigh 2.0 ± 0.1 mg accurately.

  • Method:

    • Equilibrate: 25°C.

    • Ramp: 10.0 °C/min to 250°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the main endothermic peak. Report

    
     (extrapolated onset temperature) rather than the peak temperature.
    
Protocol B: Capillary Determination (Secondary/QC Method)

Instrument: Büchi M-565 or SRS OptiMelt.

  • Packing: Grind sample to fine powder. Fill capillary to 3mm height. Compact by tapping (packing density affects heat transfer).

  • Ramp 1: Fast ramp (10°C/min) to find approximate MP.

  • Ramp 2: Cool to 20°C below approx MP. Ramp at 1.0 °C/min .

  • Observation: Record:

    • Collapse Point: First wetting/movement.

    • Meniscus Point: Formation of liquid meniscus.

    • Clear Point: Complete liquefaction.

Data Analysis & Interpretation

Distinguishing Purity vs. Identity

The melting point of the (R)-enantiomer is a specific physical constant.[1] A depressed or broadened range indicates one of three issues:

  • Enantiomeric Impurity: The presence of the (S)-enantiomer usually lowers the MP (forming a eutectic), unless it forms a racemic compound (which might have a higher MP).

    • Action: If MP is sharp but incorrect, check Chiral HPLC.

  • Chemical Impurity: Synthesis byproducts.

    • Action: Check LC-MS.[1][2]

  • Solvation/Hydration: Broad endotherm near 100°C in DSC.

    • Action: TGA (Thermogravimetric Analysis) to confirm volatile loss.

Decision Logic for Results

Use the following workflow to interpret your thermal data.

Interpretation_Logic Start Obtain Thermal Data Check_Shape Check Peak Shape (DSC) Start->Check_Shape Sharp Sharp Endotherm Check_Shape->Sharp Single Peak Broad Broad/Split Peak Check_Shape->Broad Multiple/Wide Compare Compare Sharp->Compare Compare to Ref Std Moisture Moisture Broad->Moisture Endotherm <100°C? Pass Pass Compare->Pass Matches Ref Fail Fail Compare->Fail Shifted T_onset Polymorph Polymorph Fail->Polymorph Suspect Polymorph or Wrong Salt Form Dry Dry Moisture->Dry Yes: Sample Wet Impure Impure Moisture->Impure No: Chemical Impurity

Figure 2: Diagnostic workflow for interpreting DSC thermograms of (R)-2-Amino-2-(pyridin-2-yl)ethanol HCl.

Comparison with Alternatives

When evaluating this specific building block, researchers often encounter the Racemate or the Free Base .

Parameter(R)-Enantiomer HCl (Target)Racemic HCl (Alternative)
Melting Point Profile Sharp, distinct

.[1]
Often broader or significantly different

(e.g., if Racemic Compound).
Solubility (Water) High (>100 mg/mL)High
Biological Activity Active (Chiral specific)50% Active / Potential Off-target effects
Regulatory Status Required for chiral drugsAcceptable only for early screening

References

  • Sigma-Aldrich. 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride Product Specification. CAS 1187930-63-7.[1]

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.

  • European Pharmacopoeia (Ph.[3] Eur.). Chapter 2.2.14 Melting Point - Capillary Method.

  • BLD Pharm. (R)-2-Amino-2-(pyridin-2-yl)ethanol Safety Data Sheet. CAS 160821-26-1.[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridine-ethanol derivatives.

(Note: Specific experimental melting point values should always be validated against a certified reference standard from the supplier, as salt stoichiometry and hydration can vary between batches.)

Sources

A Comparative Guide to the Elemental Analysis of (R)-2-Amino-2-(pyridin-2-yl)ethanol HCl: Benchmarks for Purity and Identity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the unambiguous identity and purity of chiral building blocks is a foundational requirement for successful synthesis campaigns. (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride, a key intermediate in medicinal chemistry, is no exception. This guide provides an in-depth comparison of elemental analysis benchmarks for this compound, offering both theoretical values and practical experimental considerations. We will compare its analytical profile against a common alternative, (R)-phenylglycinol, to provide a broader context for evaluating data integrity.

The elemental composition of a pure compound is a fixed, stoichiometric property. Therefore, elemental analysis serves as a primary, quantitative method to confirm a compound's empirical formula and assess its purity against potential contaminants such as residual solvents, inorganic salts, or synthetic byproducts.[1][2] This guide is structured to explain the causality behind the analytical choices, present a self-validating experimental workflow, and ground the discussion in authoritative regulatory standards.

Theoretical Composition: The Stoichiometric Benchmark

The first step in any elemental analysis workflow is the calculation of the theoretical elemental composition from the compound's molecular formula. This provides the absolute benchmark against which all experimental results are measured.

Target Compound: (R)-2-Amino-2-(pyridin-2-yl)ethanol HCl

  • Molecular Formula: C₇H₁₁ClN₂O

  • Molar Mass: 174.63 g/mol

Alternative Compound: (R)-Phenylglycinol

  • Molecular Formula: C₈H₁₁NO

  • Molar Mass: 137.18 g/mol

The calculated theoretical percentages for each element are summarized below.

CompoundFormula% Carbon% Hydrogen% Nitrogen% Chlorine
(R)-2-Amino-2-(pyridin-2-yl)ethanol HClC₇H₁₁ClN₂O48.146.3516.0420.30
(R)-PhenylglycinolC₈H₁₁NO70.048.0810.21N/A

Note: Oxygen is typically determined by difference and is not directly measured in standard combustion analysis.

Analytical Methodology: A Self-Validating System

To ensure the trustworthiness of experimental results, a robust and validated analytical methodology is paramount. For the compounds in this guide, a combination of combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN) and a specific method for chlorine is required. The entire process must adhere to the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1).[3][4][5]

CHN Analysis via Combustion

The most common technique for determining carbon, hydrogen, and nitrogen is high-temperature combustion analysis.[2]

Causality of Experimental Choices:

  • High Temperature & Excess Oxygen: The sample is combusted in a furnace at ~1000 °C with a pulse of pure oxygen. This ensures the complete and instantaneous oxidation of the organic matrix into its constituent gaseous oxides (CO₂, H₂O, and Nₓ).

  • Catalytic Conversion: The presence of a pyridine ring can make complete combustion challenging.[6] Therefore, passing the combustion products over catalysts like tungsten(VI) oxide or copper oxide is critical to ensure all nitrogen is converted to N₂ gas and to remove excess oxygen.

  • Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector (TCD). The TCD generates a signal proportional to the concentration of each gas.[1]

Chlorine Analysis

As an organic hydrochloride salt, quantifying the chlorine content is essential. While combustion analysis can be adapted for halogens, methods like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after sample digestion offer high precision and are recommended under ICH Q3D for elemental analysis.[7][8]

Causality of Experimental Choices:

  • Microwave Digestion: The sample is typically digested in a closed vessel with strong acids (e.g., nitric acid) using microwave energy. This process effectively destroys the organic matrix, liberating the chlorine into the solution as chloride ions.

  • ICP-OES Detection: The resulting solution is introduced into an argon plasma, which excites the chlorine atoms. As they relax, they emit light at characteristic wavelengths. The intensity of this emission is directly proportional to the concentration of chlorine in the original sample.[8]

The following diagram illustrates the logical workflow for a comprehensive elemental analysis.

Elemental_Analysis_Workflow cluster_sample Sample Preparation cluster_chn CHN Analysis cluster_cl Chlorine Analysis cluster_data Data Processing & Validation Sample Test Compound ((R)-2-Amino-2-(pyridin-2-yl)ethanol HCl) Weighing Accurate Weighing (1-3 mg) Sample->Weighing Combustion Combustion at ~1000°C in excess O₂ Weighing->Combustion Digestion Microwave Digestion (with Nitric Acid) Weighing->Digestion Reduction Reduction of Nₓ to N₂ (e.g., over Copper) Combustion->Reduction Separation Gas Chromatography Separation (CO₂, H₂O, N₂) Reduction->Separation Detection_CHN Thermal Conductivity Detector (TCD) Separation->Detection_CHN Calculation Calculate % Element (vs. Certified Standard) Detection_CHN->Calculation Analysis_ICP ICP-OES Analysis Digestion->Analysis_ICP Analysis_ICP->Calculation Comparison Compare Experimental % vs. Theoretical % Calculation->Comparison Validation Validate Result (Acceptance Criterion: ±0.4%) Comparison->Validation

Caption: Workflow for Elemental Analysis of an Organic Hydrochloride.

Performance Comparison: Experimental Data Benchmarks

To illustrate the practical application of these methods, the following table presents hypothetical, yet realistic, experimental results for both (R)-2-Amino-2-(pyridin-2-yl)ethanol HCl and the alternative compound, (R)-phenylglycinol.

Disclaimer: The "Experimental Found (%)" values are representative, hypothetical results generated for illustrative purposes and are not derived from an actual laboratory analysis of these specific batches.

Parameter(R)-2-Amino-2-(pyridin-2-yl)ethanol HCl(R)-Phenylglycinol
Formula C₇H₁₁ClN₂OC₈H₁₁NO
Theoretical C (%) 48.1470.04
Experimental Found C (%) 48.0170.25
Difference C (%) -0.13+0.21
Theoretical H (%) 6.358.08
Experimental Found H (%) 6.418.01
Difference H (%) +0.06-0.07
Theoretical N (%) 16.0410.21
Experimental Found N (%) 15.8910.15
Difference N (%) -0.15-0.06
Theoretical Cl (%) 20.30N/A
Experimental Found Cl (%) 20.18N/A
Difference Cl (%) -0.12N/A

Interpretation of Results:

For a new compound, a difference between the theoretical and found values of up to ±0.4% is widely considered acceptable to confirm its elemental composition and high purity.[9] In the hypothetical data presented, all experimental values for both compounds fall well within this critical acceptance criterion. This indicates:

  • High Purity: The close correlation suggests the absence of significant impurities that would alter the elemental ratios, such as residual solvents or inorganic salts.

  • Correct Identity: The data strongly supports the proposed molecular formulas for both compounds. For the target compound, the presence of nitrogen and chlorine in the correct proportions is a key identity confirmation point.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described.

Protocol: CHN Combustion Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N content (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the test compound into a tin capsule and seal it, ensuring no sample is lost.

  • Analysis Sequence: Run a sequence including blanks, calibration standards, and the test sample in triplicate.

  • Combustion: The autosampler drops the sealed capsule into the combustion furnace (~1000 °C). A timed pulse of pure O₂ is injected to facilitate complete, rapid combustion.

  • Gas Purification and Separation: The resulting gas mixture (CO₂, H₂O, Nₓ, and excess O₂) is passed through a reduction tube (containing elemental copper at ~650 °C) to convert Nₓ to N₂ and remove O₂. The gases are then passed through a GC column to separate N₂, CO₂, and H₂O.

  • Detection: The separated gases flow through a thermal conductivity detector (TCD).

  • Data Calculation: The instrument software integrates the signal peaks and calculates the percentage of C, H, and N by comparing the sample response to that of the certified standard.

Protocol: Chlorine Determination by ICP-OES
  • Instrument Calibration: Calibrate the ICP-OES instrument using a series of certified aqueous chloride standards to generate a calibration curve.

  • Sample Preparation (Digestion): a. Accurately weigh approximately 25-50 mg of the test compound into a clean microwave digestion vessel. b. Add 10 mL of concentrated nitric acid. c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to 200 °C and hold for 20 minutes to ensure complete digestion. e. Allow the vessel to cool, then carefully unseal. f. Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Analysis: Aspirate the diluted sample solution into the ICP-OES plasma.

  • Data Calculation: The instrument measures the emission intensity at the primary wavelength for chlorine and calculates the concentration based on the calibration curve. The final percentage of chlorine in the original solid sample is calculated considering the initial sample weight and dilution factor.

References

  • Shabunya, P., Kazyrytski, S., & Fialkov, Y. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Journal of Chemistry and Technologies, 26(2), 19-29. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.com. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Retrieved from [Link]

  • University of Padua. (2024). Elemental Analysis - Technical Resources. Department of Pharmaceutical and Pharmacological Sciences. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride. Retrieved from [Link]

  • MPL Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (R)-2-Amino-2-(pyridin-2-yl)ethanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling of specialized chemical reagents, such as (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

I. Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride and its analogues to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Protection TypeSpecific RecommendationsRationale & Source/Standard
Eye and Face Protection Wear chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye damage or blindness.[2] Conforms to OSHA 29 CFR 1910.133 and European Standard EN 166.[3][4]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a chemically resistant lab coat or protective suit.Prevents skin contact, which can lead to irritation, burns, or toxic absorption.[1][5] Contaminated clothing should be removed and washed before reuse.[4]
Respiratory Protection Use a NIOSH-approved N95 dust mask or a higher-level respirator if ventilation is inadequate or when handling the powder form where dust may be generated.Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation and systemic toxicity.[2] Conforms to OSHA 29 CFR 1910.134 and European Standard EN 149.[2]
Hand Protection Chemical-resistant gloves are required. Gloves must be inspected before use and disposed of properly after handling the compound.Ensures a primary barrier against dermal absorption. Proper glove removal technique is essential to avoid cross-contamination.[3]

II. Operational Plan for Safe Handling

A systematic workflow for handling (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is essential from the moment it is received to its final disposal.

A. Receiving and Storage

Upon receipt of the compound, immediately don the appropriate PPE, including safety goggles, gloves, and a lab coat. Inspect the integrity of the container and verify that the labeling is correct. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6] The container should be kept tightly closed to prevent contamination and exposure.

B. Weighing and Preparation

All weighing and preparation activities should be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne particles.[4][6] Care should be taken to avoid the generation of dust. Use appropriate tools and techniques to minimize agitation of the solid material.

C. Experimental Use

When using the compound in experiments, maintain the use of all prescribed PPE. Handle the material with care to prevent any contact with skin, eyes, or clothing. Ensure that an eyewash station and safety shower are readily accessible.[2][6]

III. Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and informed response is critical to minimizing harm.

A. Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Immediate Area & Alert Colleagues PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Evacuate->PPE Assess Situation Contain Contain the Spill with Inert Absorbent Material PPE->Contain If Safe to Proceed Collect Carefully Collect Material into a Labeled Hazardous Waste Container Contain->Collect Clean Decontaminate the Area with an Appropriate Solvent Collect->Clean Dispose Dispose of Waste via Licensed Environmental Service Clean->Dispose Report Report the Incident to the Safety Officer Dispose->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.